molecular formula C9H20O2Si B13446257 tert-Butyl(dimethyl)silyl propionate

tert-Butyl(dimethyl)silyl propionate

Cat. No.: B13446257
M. Wt: 188.34 g/mol
InChI Key: WNORCYXNCTYGSE-UHFFFAOYSA-N
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Description

tert-Butyldimethylsilyl Propionate is an organosilicon compound widely used in organic synthesis. It serves as a protecting group for alcohols, aiding in the selective protection and deprotection of hydroxyl groups during multi-step synthetic processes. The compound’s stability and ease of removal make it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldimethylsilyl Propionate can be synthesized through the reaction of tert-Butyldimethylsilyl chloride with propionic acid in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

tert-Butyldimethylsilyl chloride+Propionic acidtert-Butyldimethylsilyl Propionate+Hydrochloric acid\text{tert-Butyldimethylsilyl chloride} + \text{Propionic acid} \rightarrow \text{tert-Butyldimethylsilyl Propionate} + \text{Hydrochloric acid} tert-Butyldimethylsilyl chloride+Propionic acid→tert-Butyldimethylsilyl Propionate+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of tert-Butyldimethylsilyl Propionate involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often incorporating continuous flow techniques and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethylsilyl Propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tert-Butyldimethylsilyl propionate oxide.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-Butyldimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride) are commonly used.

Major Products Formed

    Oxidation: tert-Butyldimethylsilyl propionate oxide.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyldimethylsilyl Propionate is used as a protecting group for alcohols, allowing for selective reactions on other functional groups without interference from hydroxyl groups.

Biology

The compound is utilized in the synthesis of biologically active molecules, where selective protection and deprotection of hydroxyl groups are crucial.

Medicine

tert-Butyldimethylsilyl Propionate is employed in the synthesis of pharmaceutical intermediates, aiding in the development of drugs with complex molecular structures.

Industry

In industrial applications, the compound is used in the production of specialty chemicals, polymers, and advanced materials, where precise control over functional group protection is required.

Mechanism of Action

The mechanism by which tert-Butyldimethylsilyl Propionate exerts its effects involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during synthetic processes. The compound can be selectively removed under mild acidic or basic conditions, regenerating the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl Propionate
  • Triethylsilyl Propionate
  • tert-Butyldiphenylsilyl Propionate
  • Triisopropylsilyl Propionate

Uniqueness

tert-Butyldimethylsilyl Propionate is unique due to its balance of stability and ease of removal. It provides robust protection for hydroxyl groups while being readily cleaved under mild conditions, making it highly versatile in various synthetic applications.

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-7-8(10)11-12(5,6)9(2,3)4/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNORCYXNCTYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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